[5-(2-Chlorophenyl)furan-2-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
5-(2-Chlorophenyl)furan-2-ylmethanone is an organic compound with the molecular formula C21H18ClNO3 and a molecular weight of 367.8255 g/mol . This compound is characterized by the presence of a furan ring, a morpholine ring, and a chlorophenyl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of 2-chlorophenylfuran with 2-phenylmorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-(2-Chlorophenyl)furan-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives
Scientific Research Applications
5-(2-Chlorophenyl)furan-2-ylmethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-(2-Chlorophenyl)furan-2-ylmethanone can be compared with similar compounds such as:
4,4’-Dichlorobenzophenone: This compound also contains a chlorophenyl group and is used in similar applications, but it lacks the furan and morpholine rings, making it less complex.
2-Fluorodeschloroketamine: Another compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C21H18ClNO3/c22-17-9-5-4-8-16(17)18-10-11-19(26-18)21(24)23-12-13-25-20(14-23)15-6-2-1-3-7-15/h1-11,20H,12-14H2 |
InChI Key |
BOEBVSWQFTZEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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